molecular formula C8H13NO3 B053602 Methyl 5-aza-1-oxaspiro[2,5]octane-5-carboxylate CAS No. 125033-43-4

Methyl 5-aza-1-oxaspiro[2,5]octane-5-carboxylate

Cat. No. B053602
CAS RN: 125033-43-4
M. Wt: 171.19 g/mol
InChI Key: SATKCFUXTJCXHY-UHFFFAOYSA-N
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Description

Methyl 5-aza-1-oxaspiro[2,5]octane-5-carboxylate, also known as Methyl 5-aza-OSO, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of Methyl 5-aza-1-oxaspiro[2,5]octane-5-carboxylate 5-aza-OSO involves the inhibition of DNA methyltransferases (DNMTs), enzymes that catalyze the transfer of a methyl group to DNA. By inhibiting DNMTs, Methyl 5-aza-1-oxaspiro[2,5]octane-5-carboxylate 5-aza-OSO induces DNA demethylation, leading to the reactivation of silenced genes. This mechanism has been shown to be effective in inhibiting the growth of cancer cells and treating neurodegenerative diseases.
Biochemical and Physiological Effects
The biochemical and physiological effects of Methyl 5-aza-1-oxaspiro[2,5]octane-5-carboxylate 5-aza-OSO have been extensively studied in vitro and in vivo. In vitro studies have shown that Methyl 5-aza-1-oxaspiro[2,5]octane-5-carboxylate 5-aza-OSO inhibits the growth of cancer cells by inducing DNA demethylation and reactivating silenced genes. In vivo studies have shown that Methyl 5-aza-1-oxaspiro[2,5]octane-5-carboxylate 5-aza-OSO has potential therapeutic effects in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of Methyl 5-aza-1-oxaspiro[2,5]octane-5-carboxylate 5-aza-OSO is its versatility in organic synthesis. It can undergo various reactions, making it a useful building block for the synthesis of various compounds. Another advantage is its potential therapeutic effects in cancer and neurodegenerative diseases.
However, there are also limitations to the use of Methyl 5-aza-1-oxaspiro[2,5]octane-5-carboxylate 5-aza-OSO in lab experiments. One limitation is its toxicity, which can limit its use in vivo. Another limitation is its instability, which can lead to degradation and loss of activity over time.

Future Directions

There are several future directions for the research and development of Methyl 5-aza-1-oxaspiro[2,5]octane-5-carboxylate 5-aza-OSO. One direction is the optimization of its synthesis method to obtain higher yields and purity. Another direction is the development of more stable analogs of Methyl 5-aza-1-oxaspiro[2,5]octane-5-carboxylate 5-aza-OSO with improved activity and toxicity profiles.
In addition, further studies are needed to investigate the potential therapeutic effects of Methyl 5-aza-1-oxaspiro[2,5]octane-5-carboxylate 5-aza-OSO in other diseases, such as autoimmune diseases and viral infections. Finally, the application of Methyl 5-aza-1-oxaspiro[2,5]octane-5-carboxylate 5-aza-OSO in material science, particularly in the synthesis of MOFs, is an area of ongoing research with potential applications in various fields.

Scientific Research Applications

Methyl 5-aza-1-oxaspiro[2,5]octane-5-carboxylate 5-aza-OSO has been extensively studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, Methyl 5-aza-1-oxaspiro[2,5]octane-5-carboxylate 5-aza-OSO has been shown to inhibit the growth of cancer cells by inducing DNA demethylation. It has also been investigated as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
In organic synthesis, Methyl 5-aza-1-oxaspiro[2,5]octane-5-carboxylate 5-aza-OSO has been used as a building block for the synthesis of various compounds. It has been shown to undergo various reactions, including nucleophilic addition, cycloaddition, and oxidation, making it a versatile compound for organic synthesis.
In material science, Methyl 5-aza-1-oxaspiro[2,5]octane-5-carboxylate 5-aza-OSO has been used as a precursor for the synthesis of metal-organic frameworks (MOFs). These MOFs have shown potential applications in gas storage, catalysis, and drug delivery.

properties

CAS RN

125033-43-4

Product Name

Methyl 5-aza-1-oxaspiro[2,5]octane-5-carboxylate

Molecular Formula

C8H13NO3

Molecular Weight

171.19 g/mol

IUPAC Name

methyl 1-oxa-7-azaspiro[2.5]octane-7-carboxylate

InChI

InChI=1S/C8H13NO3/c1-11-7(10)9-4-2-3-8(5-9)6-12-8/h2-6H2,1H3

InChI Key

SATKCFUXTJCXHY-UHFFFAOYSA-N

SMILES

COC(=O)N1CCCC2(C1)CO2

Canonical SMILES

COC(=O)N1CCCC2(C1)CO2

synonyms

1-Oxa-5-azaspiro[2.5]octane-5-carboxylic acid, methyl ester

Origin of Product

United States

Synthesis routes and methods

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